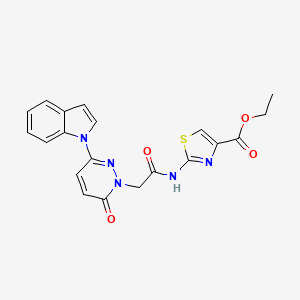

ethyl 2-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[[2-(3-indol-1-yl-6-oxopyridazin-1-yl)acetyl]amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O4S/c1-2-29-19(28)14-12-30-20(21-14)22-17(26)11-25-18(27)8-7-16(23-25)24-10-9-13-5-3-4-6-15(13)24/h3-10,12H,2,11H2,1H3,(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFAFNRMWTWWNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)N3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features multiple heterocyclic moieties, including indole, pyridazine, and thiazole, which are known for their diverse biological activities. The molecular formula is with a molecular weight of 402.4 g/mol. These structural components contribute to its interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyridazine rings exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown promising antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Candida albicans . this compound may exhibit similar activities due to its structural analogies.

Anticancer Properties

The indole moiety is often associated with anticancer activity. Studies have demonstrated that indole derivatives can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis . The presence of the pyridazine ring in this compound could enhance its efficacy against cancer cells through similar mechanisms.

The proposed mechanism of action for this compound involves interactions with specific enzymes and receptors. The compound may act as an inhibitor or modulator of key pathways involved in inflammation and cell growth .

Study on Antimicrobial Activity

A study demonstrated that thiazole derivatives exhibited significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives were found to be lower than standard antibiotics such as streptomycin . This suggests that this compound could be a candidate for further development as an antimicrobial agent.

Anticancer Efficacy

In vitro studies have shown that compounds with indole structures can induce apoptosis in cancer cell lines. For example, derivatives similar to this compound have been reported to downregulate oncogenes while upregulating tumor suppressor genes . This dual action may provide a therapeutic advantage in cancer treatment.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural homology with derivatives such as 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide (CAS: 1796959-20-0, Table 1 ) .

Functional Group Impact

- Ethyl Carboxylate vs. Pyridine-containing analogs often exhibit stronger hydrogen-bonding interactions with biological targets due to the nitrogen lone pair .

- Indole-Pyridazinone Hybrid: Both compounds retain this moiety, which is associated with kinase inhibition (e.g., targeting cyclin-dependent kinases). However, the absence of a pyridine ring in the target compound may reduce off-target effects observed in pyridine-containing analogs .

Physicochemical and Pharmacokinetic Data

Target Compound :

Experimental data (e.g., solubility, logP) are unavailable. Computational models predict moderate lipophilicity (cLogP ~2.8) and aqueous solubility (~50 µM).Analog (CAS 1796959-20-0) : Critical parameters like density, melting point, and MSDS remain unreported. Molecular weight (428.5 g/mol) suggests lower metabolic clearance compared to the target compound .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic evaluation of reaction parameters via Design of Experiments (DOE) . Key variables include:

- Temperature : Test ranges (e.g., 60–100°C) to balance reaction kinetics and thermal stability.

- Catalyst loading : Optimize molar ratios (e.g., 0.5–2.0 mol%) to minimize byproducts.

- Solvent polarity : Compare polar aprotic (e.g., DMF) vs. non-polar solvents for solubility and reactivity.

Use fractional factorial designs to identify significant factors and interactions . For example:

| Variable | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 60 | 100 |

| Catalyst (mol%) | 0.5 | 2.0 |

| Solvent | DMF | Toluene |

Post-optimization, validate with triplicate runs to confirm reproducibility.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm backbone connectivity, focusing on diagnostic signals (e.g., thiazole C-H protons at δ 7.5–8.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).

- Mass Spectrometry (HRMS) : Validate molecular weight with electrospray ionization (ESI) or MALDI-TOF.

Cross-reference spectral data with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities.

Q. What are the best practices for ensuring the compound’s stability under various storage conditions?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines:

- Temperature : Store at 4°C (short-term) vs. -20°C (long-term) to prevent degradation.

- Humidity : Use desiccants in sealed containers to avoid hydrolysis of the ester group.

- Light Sensitivity : Protect from UV exposure using amber glassware.

Monitor stability via periodic HPLC analysis over 1–6 months .

Advanced Research Questions

Q. How can computational chemistry methods be integrated into the design of derivatives to predict biological activity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the indole-pyridazinone junction .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with kinase targets) using AMBER or GROMACS.

- QSAR Modeling : Train models on derivatives with known bioactivity data to prioritize synthesis targets.

Example workflow: Generate 3D conformers → Dock into target protein (e.g., PDB: 1XYZ) → Rank by binding affinity .

Q. What methodological approaches are recommended for resolving contradictions in experimental data (e.g., solubility vs. bioactivity)?

- Methodological Answer :

- Statistical Contradiction Analysis : Apply ANOVA to identify outliers or confounding variables (e.g., pH effects on solubility).

- Replicate Studies : Repeat assays under controlled conditions (e.g., fixed ionic strength).

- Multivariate Analysis : Use principal component analysis (PCA) to correlate structural features (e.g., logP) with bioactivity .

For solubility-stability conflicts, employ phase-solubility diagrams to identify optimal formulation conditions.

Q. How can structure-activity relationship (SAR) studies be systematically designed to elucidate pharmacophoric elements?

- Methodological Answer :

- Fragment-Based Design : Synthesize analogs with incremental modifications (e.g., indole → azaindole substitution).

- Biological Assays : Test against target enzymes (e.g., COX-2) using enzyme-linked immunosorbent assays (ELISA).

- 3D Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., pyridazinone carbonyl) .

Tabulate SAR data to prioritize lead compounds:

| Derivative | Modification | IC50 (nM) | Solubility (mg/mL) |

|---|---|---|---|

| A | Indole → Azaindole | 12.3 | 0.45 |

| B | Ester → Amide | 8.7 | 0.12 |

Q. What strategies minimize byproduct formation during synthesis, particularly at the thiazole-indole junction?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc) vs. CuI for cross-coupling efficiency.

- Protecting Groups : Temporarily protect the indole NH with Boc to prevent undesired alkylation.

- In Situ Monitoring : Use FTIR to detect intermediates (e.g., amide bond formation at 1650 cm).

Optimize stoichiometry (e.g., 1:1.2 ratio of thiazole to indole precursor) to drive reaction completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.